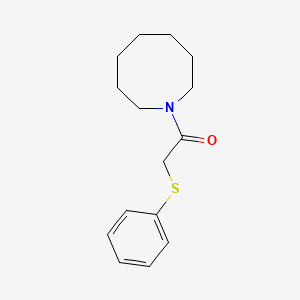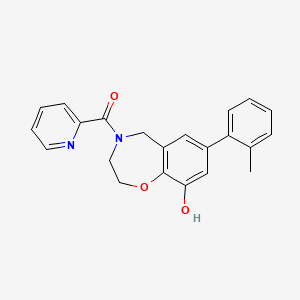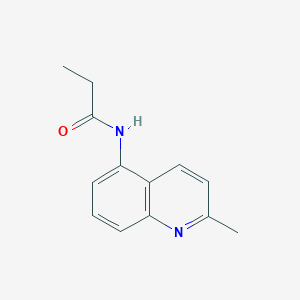
1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE is a chemical compound characterized by the presence of an azocane ring and a phenylsulfanyl group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using reagents like thiophenol.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through oxidation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with molecular targets through its azocane and phenylsulfanyl groups. These interactions can modulate biological pathways, making the compound useful in various biochemical studies.
Comparación Con Compuestos Similares
1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE can be compared with similar compounds such as:
1-(1-AZOCANYL)-3-CYCLOPENTYL-1-PROPANONE: Similar azocane ring but different substituents.
6-(1-AZOCANYL)-5-NITRO-4-PYRIMIDINYL THIOCYANATE: Contains a nitro group and thiocyanate instead of phenylsulfanyl.
3-(1-AZOCANYL)PROPANOIC ACID HYDROCHLORIDE: Different functional groups attached to the azocane ring.
The uniqueness of this compound lies in its specific combination of the azocane ring and phenylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(13-18-14-9-5-4-6-10-14)16-11-7-2-1-3-8-12-16/h4-6,9-10H,1-3,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJAEWCXTPIECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)

![4-[[2-bromo-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzoic acid](/img/structure/B5401715.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)

![4-butoxy-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B5401761.png)
![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
![7-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5401783.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)
![N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5401805.png)
